Compound Description: Rimcazole is a sigma receptor (σR) antagonist. It exhibits long-lasting antagonistic effects at σRs and is known to activate c-Jun N-terminal kinase 1 (JNK1) in vivo. [ [] ] Rimcazole has shown the ability to decrease the maximal rates of cocaine self-administration in animal models without affecting responding maintained by food reinforcement. [ [, , ] ]
Relevance: Although Rimcazole does not share direct structural similarity with 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide, its unique ability to affect cocaine self-administration while not interfering with food-maintained responding highlights the potential for developing medications targeting both σRs and the dopamine transporter (DAT) to treat cocaine abuse. This concept of dual-target medications is relevant to exploring potential therapeutic applications of 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide and its analogs. [ [, , ] ]
Compound Description: SH 3-24 is an N-propylphenyl analog of rimcazole and functions as a σR antagonist. Like rimcazole, it exhibits long-lasting antagonistic effects at σRs and can activate JNK1 in vivo. [ [] ] SH 3-24 also demonstrates the ability to decrease cocaine self-administration without affecting food-maintained responding. [ [, , ] ]
Relevance: SH 3-24, being a rimcazole analog, shares the same relevance as rimcazole to 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide. It highlights the potential of dual-target medications targeting σRs and DAT for treating cocaine abuse, a concept relevant to exploring therapeutic applications of the target compound. [ [, , ] ]
Compound Description: SH 3-28 is another N-propylphenyl analog of rimcazole with σR antagonist activity. It shares the characteristic long-lasting antagonistic effects at σRs and the ability to activate JNK1 in vivo with other rimcazole analogs. [ [] ] SH 3-28 also demonstrates the capacity to decrease cocaine self-administration without affecting food-maintained responding. [ [, , ] ]
Relevance: Similar to SH 3-24, SH 3-28, being a rimcazole analog, exemplifies the potential of dual-target medications targeting σRs and DAT for treating cocaine abuse. This concept is relevant when exploring the therapeutic applications of 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide. [ [, , ] ]
Compound Description: AMTB is a transient receptor potential (TRP) M8 inhibitor. It has been shown to inhibit mild hypothermia-induced relaxations in both spontaneously hypertensive rat (SHR) and normotensive Wistar-Kyoto (WKY) rat aortae. [ [] ]
Relevance: AMTB, as a TRP channel inhibitor, highlights the potential role of TRP channels in the pharmacological activity of 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide. The target compound may exhibit interactions with TRP channels due to its structural features, and investigating such interactions could reveal novel therapeutic applications. [ [] ]
Compound Description: HC-067047 is a TRPV4 antagonist. It has been shown to inhibit mild hypothermia-induced relaxations in SHR aortae but not in WKY rat aortae. [ [] ]
Relevance: Similar to AMTB, HC-067047, as a TRP channel antagonist, emphasizes the possible involvement of TRP channels, specifically TRPV4, in the pharmacological activity of 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide. Exploring potential interactions with TRPV4 channels could be crucial in understanding the therapeutic potential of the target compound. [ [] ]
Compound Description: HC-030031 is a TRPA1 antagonist. It has been shown to reduce mild hypothermia-induced relaxations in WKY rat aortae but not in SHR aortae. [ [] ]
Relevance: HC-030031, as a TRPA1 antagonist, further strengthens the potential link between TRP channels and the pharmacological activity of 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide. The target compound's structural characteristics might lead to interactions with TRPA1 channels, and investigating these interactions could offer valuable insights into its therapeutic potential. [ [] ]
Compound Description: Compound X is a potent synthetic antagonist of the P2X7 receptor. It exhibits a profound temperature dependence of its dissociation rate constants and can irreversibly inhibit ATP-induced P2X7 receptor currents at lower temperatures. [ [] ]
Relevance: Although Compound X does not share direct structural similarity with 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide, it serves as an example of a potent and selective P2X7 receptor antagonist. This highlights the potential for designing and developing other novel antagonists targeting the P2X7 receptor, which is involved in inflammatory processes. This knowledge could be applied to the development of 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide analogs with potential anti-inflammatory properties. [ [] ]
Compound Description: These compounds are a series of disubstituted alkyl 1,4-dihydropyridine derivatives. They were synthesized and evaluated for their antiulcer activity. [ [] ] These compounds incorporate sulfanilamide and quinazolinone moieties within their structure. Substitutions with methoxy and nitro groups on the dihydropyridine ring significantly enhance the antiulcer activity, reaching levels comparable to ranitidine. [ [] ]
Relevance: The disubstituted alkyl 1,4-dihydropyridine derivatives (3a-h) belong to the same chemical class as 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide, both containing a benzamide group and a substituted aromatic ring. This structural similarity suggests that 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methylphenyl)propyl]benzamide might also possess antiulcer activity, warranting further investigation into its pharmacological properties. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.